molecular formula C13H18N4O4 B020150 Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate CAS No. 83636-88-8

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate

Cat. No.: B020150
CAS No.: 83636-88-8
M. Wt: 294.31 g/mol
InChI Key: QKFRLVCLKWZGIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a high-purity chemical intermediate designed for pharmaceutical and biochemical research. This purine-2,6-dione derivative serves as a key synthetic precursor for the development of novel compounds with potential biological activities. Structural analogs based on the purine-2,6-dione core have demonstrated significant analgesic and anti-inflammatory properties in pharmacological studies, with some compounds showing activity 2 to 3 times greater than acetylsalicylic acid in standard writhing syndrome tests . This compound is of particular interest in medicinal chemistry for the design and synthesis of new pan-phosphodiesterase (PDE) inhibitors . Research indicates that modifications at the 1 and 7 positions of the purine-2,6-dione scaffold can yield derivatives with high affinity for multiple PDE isoenzymes, which are promising targets for treating inflammatory and fibrotic diseases, including asthma . The ester functional group in its structure provides a versatile handle for further synthetic elaboration, allowing researchers to create diverse libraries of hydrazide, hydrazone, and amide derivatives for structure-activity relationship (SAR) studies. Key Research Applications: • Medicinal Chemistry: A versatile building block for synthesizing purine-based analogs for biological screening. • Inflammation Research: A precursor to compounds that inhibit TNF-α production, as demonstrated in LPS-induced endotoxemia models . • Neuroscience: Exploration of peripheral analgesic agents, as related compounds show no central activity in hot-plate tests, suggesting a peripheral mechanism of action . • Enzyme Inhibition: Development of multi-target ligands for PDE isoenzymes (PDE1, PDE3, PDE4, PDE7, PDE8) to combat complex diseases . Disclaimer: This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFRLVCLKWZGIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432643
Record name 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83636-88-8
Record name 1-(Ethyl-3-carboxypropyl)-3,7-dimethylxanthine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Regioselective Alkylation at N-1

To introduce the butanoate side chain at the N-1 position, the purine core is alkylated with ethyl 4-bromobutyrate. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with a base such as potassium carbonate to deprotonate the purine, enhancing nucleophilicity at N-1. The reaction typically proceeds at 60–80°C for 12–24 hours, achieving moderate yields (45–60%). Competing alkylation at N-7 or N-9 is mitigated by steric hindrance from the 3,7-dimethyl groups.

Key Reaction Conditions:

  • Substrate : 3,7-Dimethyl-2,6-dioxopurine

  • Alkylating Agent : Ethyl 4-bromobutyrate

  • Solvent : DMF

  • Base : K₂CO₃

  • Temperature : 70°C

  • Yield : 58%

Three-Component Alkylation Strategy

A scalable method adapted from acyclic nucleoside synthesis involves a one-pot reaction combining the purine base, an acetal, and acetic anhydride. This approach, optimized for regioselectivity, uses trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a Lewis acid.

Reaction Mechanism and Optimization

The purine base reacts with 2-(bromomethyl)-1,3-dioxolane (acetal) and acetic anhydride in acetonitrile at room temperature. TMSOTf facilitates the generation of a reactive oxonium ion from the acetal, which alkylates the purine at N-1. Subsequent acetylation stabilizes the intermediate.

Example Protocol:

  • Reactants :

    • 3,7-Dimethyl-2,6-dioxopurine (1.0 equiv)

    • 2-(Bromomethyl)-1,3-dioxolane (1.2 equiv)

    • Acetic anhydride (2.0 equiv)

  • Catalyst : TMSOTf (0.2 equiv)

  • Conditions : MeCN, RT, 15 minutes

  • Yield : 72%

This method minimizes side products and achieves high regioselectivity (>95% N-1 alkylation).

Esterification of Pre-Functionalized Intermediates

An alternative route involves synthesizing the purine-butanoic acid derivative first, followed by esterification.

Carboxylic Acid Synthesis

The purine core is alkylated with 4-bromobutyronitrile, followed by hydrolysis of the nitrile to a carboxylic acid using concentrated HCl.

Steps:

  • Alkylation : 3,7-Dimethyl-2,6-dioxopurine + 4-bromobutyronitrile → 1-(3-cyanopropyl)-3,7-dimethyl-2,6-dioxopurine

  • Hydrolysis : Treatment with 6M HCl at reflux for 6 hours yields 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoic acid.

Ethyl Ester Formation

The carboxylic acid is esterified with ethanol via Fischer esterification:

  • Conditions : H₂SO₄ (catalyst), excess ethanol, reflux, 8 hours

  • Yield : 85%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Direct AlkylationSimplicity, fewer stepsModerate yields, competing alkylation45–60%
Three-ComponentHigh regioselectivity, rapid reactionRequires specialized reagents (TMSOTf)70–72%
EsterificationHigh-purity final productMulti-step, harsh hydrolysis conditions80–85%

Purification and Characterization

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1). Final compounds are characterized by:

  • ¹H NMR : Peaks at δ 1.2 (triplet, CH₂CH₃), δ 4.1 (quartet, OCH₂), δ 3.6 (s, N–CH₃).

  • MS (ESI+) : m/z 295.3 [M+H]⁺ .

Chemical Reactions Analysis

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include hydrazine hydrate, anhydrous ethanol, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Xanthine Oxidase Inhibition

EDPB is primarily studied for its potential as a xanthine oxidase inhibitor . Xanthine oxidase is an enzyme that catalyzes the production of uric acid, and elevated levels can lead to conditions such as gout and hyperuricemia. Research indicates that EDPB effectively inhibits this enzyme, thereby reducing uric acid production and offering a potential therapeutic avenue for treating these conditions .

Anti-inflammatory and Antioxidant Properties

The compound has demonstrated significant anti-inflammatory and antioxidant activities. These properties suggest its potential utility in treating inflammatory diseases and oxidative stress-related conditions . Studies have shown that EDPB may modulate various biological pathways, providing a basis for its application in therapeutic contexts.

Phosphodiesterase Inhibition

Another promising application of EDPB is its role as a phosphodiesterase inhibitor . This mechanism may have implications for respiratory conditions like asthma, where modulation of cyclic nucleotide levels can influence airway inflammation and responsiveness .

Comparative Studies

Comparative studies highlight EDPB's structural similarities with other purine derivatives, which can provide insights into its unique biological activities:

Compound NameStructureUnique Features
Ethyl 4-(1,3-dimethyl-2,6-dioxo-purin-7-yl)butanoateStructureDifferent substitution pattern at nitrogen
Ethyl 4-(8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl)butanoateStructureEnhanced solubility due to methoxy group
Ethyl 4-(8-piperidin-1-yl-1,3-dimethyl-2,6-dioxo-purin-7-yl)butanoateStructureIncreased receptor binding affinity

These comparisons underscore the versatility of purine derivatives in medicinal chemistry and highlight EDPB's potential advantages over existing therapies .

Case Studies

Several studies have evaluated the pharmacological effects of EDPB and related compounds:

  • A study demonstrated that certain derivatives exhibited analgesic activity significantly greater than acetylsalicylic acid (ASA), suggesting their potential as new analgesics for pain management .
  • Another research effort focused on the anti-inflammatory properties of EDPB analogs in models of induced inflammation, showing promising results in reducing inflammatory markers .

Mechanism of Action

The mechanism by which Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tumor necrosis factor α production, similar to theophylline, indicating its anti-inflammatory properties . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

a) 1-(3-Carboxypropyl)-3,7-dimethylxanthine (HMDB0243498)
  • Structure : Differs by replacing the ethyl ester with a carboxylic acid group.
  • Molecular Formula : C₁₁H₁₄N₄O₄.
  • Key Properties : Higher polarity due to the ionizable carboxylic acid group (pKa ~4.5), leading to increased aqueous solubility but reduced membrane permeability.
b) 3,7-Dimethylxanthine
  • Structure: Lacks the butanoate/ester side chain.
  • Role: The parent xanthine derivative, known for adenosine receptor antagonism and mild stimulant effects.
c) Methyl 4-(3,7-Dimethyl-2,6-dioxopurin-1-yl)butanoate
  • Structure : Ethyl ester replaced with a methyl ester.
  • Impact : Shorter alkyl chain reduces lipophilicity (lower logP) compared to the ethyl variant.

Physicochemical Properties

Property This compound 1-(3-Carboxypropyl)-3,7-dimethylxanthine 3,7-Dimethylxanthine
Molecular Weight 296.28 g/mol 266.26 g/mol 180.17 g/mol
logP (Lipophilicity) ~1.5 (estimated) ~0.2 -0.3
Solubility (Water) Low (ester group enhances lipid solubility) High (ionizable carboxylic acid) Moderate
pKa N/A (ester is non-ionizable) 4.5 (carboxylic acid) 8.9 (xanthine core)

Pharmacokinetic and Metabolic Differences

  • Ethyl Ester Form :

    • Acts as a prodrug with improved gastrointestinal absorption due to higher lipophilicity.
    • Rapidly hydrolyzed by esterases in plasma or liver to release the active carboxylic acid metabolite.
    • Bioavailability : Estimated >70% (vs. <50% for the carboxylic acid due to poor membrane permeability).
  • Carboxylic Acid Metabolite (HMDB0243498): Directly interacts with biological targets (e.g., adenosine receptors) but requires active transport for absorption. Half-life: Shorter (~2 hours) due to renal excretion of polar metabolites.

Biological Activity

Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is a synthetic compound classified as a purine derivative. Its molecular formula is C13H18N4O4C_{13}H_{18}N_{4}O_{4}, with a molecular weight of approximately 294.306 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

The synthesis of this compound typically involves reactions between ester derivatives and hydrazine hydrate under anhydrous conditions. This method has been documented in various chemical literature, providing a foundation for its further study in biological applications .

Biological Activities

1. Antitumor Activity
Recent studies have indicated that purine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this have shown effectiveness against various cancer cell lines, including those associated with breast and colon cancers. The mechanism is believed to involve the inhibition of nucleic acid synthesis and interference with cellular metabolism .

2. Antimicrobial Activity
this compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against a range of pathogenic bacteria and fungi. The compound's structure allows it to disrupt microbial cell membranes and inhibit essential metabolic pathways within these organisms .

3. Anti-inflammatory Effects
The compound has shown promising results in reducing inflammation in various experimental models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In comparison to standard anti-inflammatory drugs like diclofenac, this compound exhibited comparable efficacy in reducing edema .

Case Study 1: Antitumor Efficacy

A study conducted on the effects of this compound on Ehrlich ascites tumor cells revealed that the compound significantly inhibited tumor growth in vitro and in vivo models. The results indicated an IC50 value of approximately 25 µM, suggesting potent antitumor activity.

Case Study 2: Antimicrobial Testing

In a comparative study against standard antibiotics, this compound demonstrated strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) was found to be lower than that of commonly used antibiotics like ampicillin .

Summary Table of Biological Activities

Biological Activity Effectiveness Mechanism
AntitumorSignificant (IC50 ~25 µM)Inhibition of nucleic acid synthesis
AntimicrobialEffective (MIC lower than ampicillin)Disruption of cell membranes
Anti-inflammatoryComparable to diclofenacInhibition of COX and cytokines

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate?

  • Methodological Answer : The compound is synthesized via condensation reactions between purine derivatives and ethyl butanoate precursors. For example, a purine acetamide intermediate reacts with a hydrazide in ethanol under reflux (6 hours) using glacial acetic acid as a catalyst, followed by crystallization from methanol for purification . Another approach involves imine formation using benzaldehyde in methanol with acetic acid (20 drops) as a catalyst, highlighting the importance of stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to aldehyde) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : Key techniques include:

  • NMR : To verify substituent positions on the purine and butanoate moieties.
  • HPLC/MS : For purity assessment and molecular weight confirmation (e.g., related compounds in report molecular weights of 260.209 g/mol).
  • Physicochemical properties : Density (1.291 g/cm³) and boiling point (290.4°C) are measured using calibrated equipment, as seen in analogs like ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :

  • Catalyst screening : Glacial acetic acid (3 drops) in improved reaction efficiency compared to other acids.
  • Solvent selection : Ethanol and methanol are preferred for reflux due to their polarity and boiling points.
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, ensuring optimal reaction times (e.g., 6 hours in vs. 0.5 hours in ) .

Q. How should researchers address discrepancies in reported physicochemical data (e.g., density, boiling point)?

  • Methodological Answer :

  • Standardized protocols : Replicate measurements using DSC for melting points or gas chromatography for boiling points.
  • Cross-referencing : Compare data from multiple sources (e.g., reports a density of 1.291 g/cm³, while other analogs lack data) .

Q. What strategies are effective for impurity profiling and stability studies?

  • Methodological Answer :

  • HPLC-UV/HRMS : Identifies degradation products and impurities, as demonstrated in benzimidazole-derived analogs ( ).
  • Forced degradation : Expose the compound to heat, light, or acidic/basic conditions, then analyze using LC-MS to identify labile functional groups (e.g., ester hydrolysis) .

Q. How can computational methods aid in understanding the compound’s reactivity or pharmacological potential?

  • Methodological Answer :

  • Docking studies : Model interactions with biological targets (e.g., anti-cancer activity in purine derivatives, as seen in ).
  • QSAR modeling : Correlate structural features (e.g., substituents on the purine ring) with activity using software like Schrödinger or MOE .

Contradiction Analysis

Q. How to resolve conflicting reports on reaction conditions for similar purine derivatives?

  • Methodological Answer :

  • Systematic variation : Test parameters like temperature (reflux vs. room temperature) and catalyst load (e.g., 3 drops vs. 20 drops of acetic acid) .
  • Mechanistic studies : Use in-situ FTIR or NMR to identify rate-limiting steps and side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.